REACTION_CXSMILES
|
[Br:1][C:2]1[NH:6][C:5]([CH:7]=O)=[C:4]([C:9]([O:11]C)=O)[CH:3]=1.O.[NH2:14][NH2:15].CO.C(Cl)Cl>CCO>[Br:1][C:2]1[NH:6][C:5]2[CH:7]=[N:14][NH:15][C:9](=[O:11])[C:4]=2[CH:3]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
245 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(N1)C=O)C(=O)OC
|
Name
|
|
Quantity
|
0.14 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0.33 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
MeOH DCM
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at 75° C. for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was subsequently concentrated onto silica gel
|
Type
|
CUSTOM
|
Details
|
chromatographic purified (silica gel, 0-100% EtOAc/hexanes
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(C=NNC2=O)N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.417 mmol | |
AMOUNT: MASS | 89.3 mg | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 39.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |